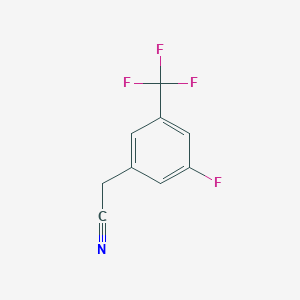

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQBEWZJZKBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372172 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-12-8 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239087-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile CAS number

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key fluorinated building block for the pharmaceutical and agrochemical industries. The document details its chemical properties, plausible synthetic routes, critical applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced fluorinated intermediates. The unique substitution pattern of this molecule, featuring both fluoro and trifluoromethyl groups, offers significant advantages in modulating the physicochemical and pharmacological properties of target molecules.

Chemical Identity and Physicochemical Properties

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl (CF3) group on the phenyl ring makes it a highly valuable intermediate in medicinal chemistry.[1][2] The CF3 group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Table 1: Key Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 239087-12-8 | [3][4] |

| Molecular Formula | C9H5F4N | [3][5] |

| Molecular Weight | 203.14 g/mol | [3][5] |

| MDL Number | MFCD00061181 | [3] |

Note: Detailed physical properties like boiling point, melting point, and density are not consistently available in public literature and should be confirmed via the supplier's Certificate of Analysis.

Synthesis and Reaction Mechanisms

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the conversion of a corresponding benzyl halide or alcohol precursor. A common and effective method is the cyanation of a benzyl bromide or chloride. The rationale behind this approach is the reliable and high-yielding nature of nucleophilic substitution where the cyanide ion displaces the halide.

A plausible synthetic pathway is outlined below. This process starts from the commercially available 3-fluoro-5-(trifluoromethyl)aniline, leveraging well-established transformations in organic synthesis.

Caption: A plausible multi-step synthesis pathway for the target compound.

Methodology Explained:

-

Diazotization: The process begins with the diazotization of 3-fluoro-5-(trifluoromethyl)aniline using sodium nitrite in a strong acid like hydrobromic acid to form an in-situ diazonium salt. This is a standard transformation for converting anilines into a wide array of functional groups.

-

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide to install a bromine atom onto the aromatic ring, yielding 3-bromo-5-fluoro-1-(trifluoromethyl)benzene.

-

Benzylic Bromination: Assuming a precursor with a methyl group is used, a benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator would create the key benzyl bromide intermediate.

-

Cyanation: The final step is a nucleophilic substitution where the benzyl bromide is treated with a cyanide salt, such as sodium or potassium cyanide, in a solvent like DMSO or acetone. This displaces the bromide to form the desired nitrile product. This reaction is highly effective for synthesizing arylacetonitriles.

Applications in Research and Drug Development

Arylacetonitriles are versatile intermediates in organic synthesis. The title compound is particularly significant due to its specific fluorination pattern, which is highly sought after in modern drug design.[2]

The Role of Fluorine and Trifluoromethyl Groups:

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable and can block metabolic pathways, such as aromatic hydroxylation, which can increase a drug's half-life.[1]

-

Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

-

Binding Affinity: The high electronegativity of the CF3 group can alter the electronic profile of a molecule, leading to stronger interactions with target proteins.

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or a methyl group, allowing chemists to fine-tune a molecule's properties.[1]

This compound serves as a critical starting material for synthesizing more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active compounds.

Caption: Versatility of the nitrile group for downstream derivatization.

Safety, Handling, and Storage

As with many activated aromatic compounds, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile requires careful handling. The information below is synthesized from safety data sheets for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Class | Classification & Statement | Precautionary Measures (Examples) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Irritation | Causes skin irritation.[6] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation.[6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation.[6] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[5][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[5][6]

Storage and Handling:

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate with high value for synthetic and medicinal chemists. Its unique electronic and steric properties, imparted by the strategic placement of fluorine and trifluoromethyl groups, make it an essential building block for the development of next-generation pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and handling requirements is paramount for its effective and safe utilization in a research and development setting.

References

-

Capot Chemical. MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Available from: [Link]

-

African Rock Art. 3-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]

-

O'Hagan, D. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]

- 4. 239087-12-8|3-Fluoro-5-(trifluoromethyl)phenylacetonitrile|BLD Pharm [bldpharm.com]

- 5. capotchem.com [capotchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to derivative compounds. This document details the physicochemical properties, synthesis methodologies, chemical reactivity, and established applications of this versatile building block. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3] The trifluoromethyl group, in particular, is a prevalent pharmacophore found in numerous FDA-approved drugs, valued for its ability to increase lipophilicity and block metabolic oxidation.[1][4]

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8) has emerged as a valuable intermediate, providing a scaffold that combines the strong electron-withdrawing nature of the -CF3 group with the modulating effect of a fluorine substituent. This unique electronic profile makes the adjacent nitrile and benzylic positions key handles for a variety of chemical transformations. This guide will explore the fundamental chemical properties and synthetic utility of this compound.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. The properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 239087-12-8 | [5] |

| Molecular Formula | C₉H₅F₄N | [6] |

| Molecular Weight | 203.14 g/mol | [5] |

| Appearance | Colorless or light yellow liquid | [7] |

| Melting Point | -12 °C | [7] |

| Boiling Point | 125-127 °C | [7] |

| Density | 1.408 g/mL | [7] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | [7] |

Note: Some sources may list slightly different physical properties for related, but distinct, isomers. It is critical to verify the CAS number to ensure the data corresponds to the correct compound.

Spectral Data (Predicted)

While specific experimental spectra are not widely published, typical spectral characteristics can be predicted based on the structure.

-

¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The benzylic protons (-CH₂CN) would present as a singlet further upfield (typically δ 3.8-4.2 ppm).

-

¹³C NMR: Resonances for the aromatic carbons would be observed, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns (C-F coupling). The nitrile carbon (-CN) would appear around δ 115-120 ppm, and the benzylic carbon (-CH₂CN) around δ 20-30 ppm.

-

¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group, each with its characteristic chemical shift.

-

IR Spectroscopy: Key stretches would include the C≡N nitrile bond (around 2250 cm⁻¹), C-F bonds (around 1100-1350 cm⁻¹ for the -CF₃ group and a sharp band for the Ar-F), and C-H bonds of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 203.14. Fragmentation would likely involve the loss of the cyanide group.

Synthesis and Manufacturing

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves multi-step sequences starting from more common building blocks. One general approach involves the cyanation of a corresponding benzyl halide.

Illustrative Synthetic Pathway

A common strategy for synthesizing phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. The key challenge lies in the efficient and regioselective synthesis of the precursor, 3-fluoro-5-(trifluoromethyl)benzyl bromide or chloride.

Caption: General synthetic workflow for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Generic Experimental Protocol (Cyanation Step)

Disclaimer: This protocol is illustrative. Researchers must consult primary literature and conduct their own risk assessments before performing any experiment.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 3-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reagent Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Reaction Conditions: The reaction mixture is heated to 50-70 °C and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature and cautiously poured into a mixture of water and a suitable organic extraction solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its nitrile and benzylic methylene groups, which serve as versatile handles for constructing more complex molecules.

Key Reactions

-

Nitrile Group Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-5-(trifluoromethyl)phenylacetic acid, a valuable precursor for amides and esters.

-

Nitrile Group Reduction: The nitrile can be reduced to a primary amine, 3-fluoro-5-(trifluoromethyl)phenethylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a wide range of amine-derived compounds.

-

Benzylic Alkylation/Functionalization: The benzylic protons are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides) to form α-substituted derivatives.

Caption: Key reaction pathways for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Applications in Drug Discovery and Agrochemicals

This compound is primarily used as an intermediate in the synthesis of biologically active molecules.[7] The trifluoromethylphenyl moiety is a common feature in pharmaceuticals and agrochemicals. For instance, related structures like 3-(trifluoromethyl)phenylacetonitrile are key intermediates in the synthesis of anti-inflammatory and analgesic drugs, as well as pesticides and herbicides.[8] The presence of the additional fluorine atom in the title compound allows for fine-tuning of electronic and steric properties, which can be crucial for optimizing drug-target interactions or enhancing the efficacy of an agrochemical.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Hazard Identification

Based on safety data for the compound and its close analogs, it is classified as hazardous.[5][9]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]

-

Flammability: Some analogs are flammable liquids.[10] While specific data for this compound is limited, it should be treated as potentially combustible.

Recommended Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[9]

Conclusion

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a specialized but highly valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a platform for introducing fluorine and a trifluoromethyl group, which are known to confer desirable properties in pharmaceutical and agrochemical agents. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

ChemBK. (2024). 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

SpringerLink. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Retrieved from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. capotchem.com [capotchem.com]

- 6. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Molecular Structure and Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Abstract: This document provides an in-depth technical examination of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8), a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly valuable in modern drug design. This guide delineates the compound's core molecular attributes, proposes a validated synthesis pathway with mechanistic insights, provides a predictive analysis of its spectroscopic signature for structural verification, and discusses its applications as a key building block in medicinal chemistry. Safety protocols for handling and storage are also detailed, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: A Strategically Designed Fluorinated Building Block

The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, enhance lipophilicity (Hansch π value of +0.88), and serve as a bioisostere for other groups like chlorine.[2] These modifications can lead to improved membrane permeability, stronger receptor binding interactions, and an extended in-vivo half-life, all critical attributes for successful drug candidates.[1][2]

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a bifunctional reagent that capitalizes on these principles. It presents a reactive nitrile group, a common precursor for amines, carboxylic acids, and various heterocycles, while its aromatic ring is electronically tuned by the meta-disposed, strongly electron-withdrawing fluorine and trifluoromethyl substituents. This electronic profile deactivates the aromatic ring, influencing its reactivity and the pKa of adjacent functionalities.[2] This guide serves as a comprehensive technical resource, providing the foundational knowledge required to effectively utilize this versatile compound in research and development settings.

Core Molecular Attributes

The fundamental properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are summarized below. These identifiers are crucial for procurement, registration, and analytical characterization.

| Property | Value | Source |

| Chemical Name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | N/A |

| Synonym(s) | 3-fluoro-5-trifluoromethylbenzyl cyanide | [3] |

| CAS Number | 239087-12-8 | [4] |

| Molecular Formula | C₉H₅F₄N | [4] |

| Molecular Weight | 203.14 g/mol | [4] |

| Appearance | Liquid (Predicted based on analogs) | [5][6] |

| Boiling Point | Data not available (Analog: 92-93 °C / 4 mmHg) | [7] |

| Density | Data not available (Analog: 1.187 g/mL at 25 °C) | [7] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; CN [label="C"]; N [label="N"]; CF3_C [label="C"]; F1 [label="F", fontcolor="#34A853"]; F_ring [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; F3 [label="F", fontcolor="#34A853"];

// Position nodes for benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];

// Position substituents CH2 [pos="2.6,-0.75!"]; CN [pos="3.9,-0.75!"]; N [pos="5.2,-0.75!"]; F_ring [pos="-2.6,-0.75!"]; CF3_C [pos="1.6,-3.75!"]; F1 [pos="0.8,-5!"]; F2 [pos="2.4,-4.5!"]; F3 [pos="2.4,-3!"];

// Draw bonds C6 -- C1; C1 -- C2 [style=invis]; // for structure C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C2; // complete ring// Aromatic double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; edge [style=solid];

// Substituent bonds C5 -- CH2; CH2 -- CN; CN -- N [style=triple]; C2 -- F_ring; C4 -- CF3_C; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; }

Caption: 2D structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Synthesis and Mechanistic Rationale

While multiple synthetic routes are plausible, a common and reliable strategy for preparing substituted phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol outlines a robust, field-proven workflow starting from the commercially available 3-fluoro-5-(trifluoromethyl)toluene.

Experimental Protocol: Two-Step Synthesis

Step 1: Benzylic Bromination of 3-Fluoro-5-(trifluoromethyl)toluene

-

Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-Fluoro-5-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).

-

Causality: NBS is the reagent of choice for selective free-radical bromination at the benzylic position, minimizing competitive aromatic bromination. The reaction is initiated by the homolytic cleavage of the weak O-O bond in BPO upon heating, generating radicals that propagate the chain reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-5-(trifluoromethyl)benzyl bromide.

Step 2: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl bromide

-

Reactor Setup: In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a polar aprotic solvent such as DMSO or acetone.

-

Causality: A polar aprotic solvent is selected to dissolve the cyanide salt and promote a rapid Sₙ2 reaction. These solvents solvate the cation (Na⁺) but not the cyanide anion (CN⁻), leaving the nucleophile highly reactive.

-

-

Reaction: Add the crude benzyl bromide from Step 1 dropwise to the cyanide solution at room temperature. An exotherm may be observed. Stir the mixture until the reaction is complete, as monitored by TLC.

-

Workup and Purification: Quench the reaction by pouring the mixture into water and extract with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Signature and Structural Verification

Confirmation of the molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile relies on a combination of spectroscopic techniques. The following data are predictive, based on the known effects of the incorporated functional groups.

| Technique | Predicted Signature |

| ¹H NMR | δ 7.3-7.6 ppm (m, 3H): Aromatic protons, exhibiting complex splitting due to H-H and H-F couplings. δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂CN). |

| ¹³C NMR | δ ~130-140 ppm: Aromatic carbons attached to H. δ ~163 ppm (d, ¹JCF ≈ 250 Hz): Carbon attached to aromatic fluorine. δ ~123 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon (-CF₃). δ ~117 ppm: Nitrile carbon (-C≡N). δ ~25 ppm: Methylene carbon (-CH₂CN). |

| ¹⁹F NMR | δ ~ -63 ppm (s, 3F): Signal for the -CF₃ group. δ ~ -110 ppm (m, 1F): Signal for the aromatic fluorine atom. |

| IR (Infrared) | ~2250 cm⁻¹ (sharp, medium): C≡N nitrile stretch. ~1100-1350 cm⁻¹ (strong, multiple bands): C-F stretches from the -CF₃ group and aromatic C-F. ~3050 cm⁻¹ (weak): Aromatic C-H stretch. |

| Mass Spec (EI) | m/z = 203: Molecular ion (M⁺). m/z = 184: Loss of F ([M-F]⁺). m/z = 134: Loss of CF₃ ([M-CF₃]⁺). |

This predicted spectroscopic profile provides a robust analytical framework for confirming the identity and purity of synthesized 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Applications in Medicinal Chemistry and Drug Development

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is not an end-product therapeutic but rather a high-value intermediate for constructing more complex molecular architectures. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Bioactive Molecules: The phenylacetonitrile core is a frequent feature in pharmaceuticals. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings, providing multiple avenues for derivatization.

-

Modulation of Physicochemical Properties: The combined electron-withdrawing nature of the meta-disposed F and CF₃ groups significantly lowers the electron density of the aromatic ring. This can prevent oxidative metabolism of the ring, a common pathway for drug deactivation.[2]

-

Enhanced Target Binding: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

-

Improved Pharmacokinetics: The increased lipophilicity imparted by the fluorinated groups can improve a drug's ability to cross cellular membranes, enhancing bioavailability and distribution.[8]

The value of incorporating trifluoromethyl-containing moieties is evidenced by their presence in numerous FDA-approved drugs, highlighting the potential of building blocks like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in the discovery of next-generation therapeutics.[9]

Caption: Key structural features and their impact on drug-like properties.

Safety, Handling, and Storage Protocols

Due to the presence of the nitrile group and its classification as a substituted benzyl cyanide, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be handled with appropriate caution. Analogs are classified as toxic if swallowed, in contact with skin, or inhaled, and may cause respiratory, skin, and eye irritation.[7][10][11]

Standard Operating Procedure

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. A face shield is recommended if there is a splash hazard.[10][11]

-

Handling: Avoid direct contact with skin and eyes.[10] Avoid the formation of aerosols. Use a properly calibrated pipette or syringe for transfers.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]

-

Ingestion/Inhalation: Move the individual to fresh air. Seek immediate medical attention in all cases of significant exposure.[11]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[10]

References

- Apollo Scientific. (n.d.). Safety Data Sheet: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.

- TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile.

- Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile.

- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. [Link]

-

Salmaso, V., & Schirrmacher, R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Mase, N., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. [Link]

-

PubChem. (n.d.). 3-fluoro-5-(trifluoromethyl)phenylacetonitrile. [Link]

-

Al-Karmalawy, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

Sources

- 1. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 3-fluoro-5-trifluoromethylbenzyl cyanide; 3-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile; 3-Fluoro-5-(trifluoromethyl)-phenylacetonitrile | Chemrio [chemrio.com]

- 4. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,5-双(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive overview of the synthetic pathways for producing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules containing this moiety, making it a valuable building block for medicinal chemists and researchers in drug discovery.

This document explores two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of Fluorinated Phenylacetonitriles

Phenylacetonitrile derivatives are crucial intermediates in organic synthesis, serving as precursors to a wide range of biologically active compounds. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] When combined with a fluoro substituent, these effects can be further modulated, offering fine control over the physicochemical properties of the final compound. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is thus a highly sought-after building block for creating novel therapeutic agents and specialized agrochemicals.[2]

Pathway 1: The Sandmeyer Reaction of 3-Fluoro-5-(trifluoromethyl)aniline

The Sandmeyer reaction is a classic and robust method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[3] This pathway commences with the readily available 3-Fluoro-5-(trifluoromethyl)aniline.

Mechanistic Overview

The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.[4]

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper(I) species catalyzes the displacement of the diazonium group with a cyanide nucleophile, liberating nitrogen gas and forming the desired aryl nitrile.

Experimental Workflow

Caption: Workflow for the Sandmeyer synthesis of the target nitrile.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline

-

To a stirred solution of 3-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq in water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Step 2: Cyanation

-

In a separate flask, a solution or suspension of copper(I) cyanide (1.2 eq) and sodium cyanide (if necessary, to form the soluble dicyanocuprate(I) complex) in water is prepared and heated to 60-70 °C.

-

The cold diazonium salt solution is added portion-wise to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is heated for an additional 1-2 hours to ensure complete conversion.

-

The mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Causality and Optimization

-

Low Temperature for Diazotization: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[4]

-

Copper(I) Catalyst: Copper(I) is essential for the catalytic cycle of the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.

-

Purity of Starting Aniline: The purity of the starting aniline is paramount, as impurities can lead to side reactions and complicate the purification of the final product.

Pathway 2: Nucleophilic Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide

This pathway involves the synthesis of an intermediate benzyl halide, followed by a nucleophilic substitution with a cyanide salt. This is a widely used method for the preparation of phenylacetonitriles.

Mechanistic Overview

This synthesis is a two-step process:

-

Benzylic Bromination: The starting material, 3-fluoro-5-(trifluoromethyl)toluene, undergoes a free-radical bromination at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. The high regioselectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical.[5][6]

-

Nucleophilic Substitution: The resulting 3-Fluoro-5-(trifluoromethyl)benzyl bromide is then treated with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent (e.g., DMSO, DMF, or acetone). The cyanide ion acts as a nucleophile, displacing the bromide in an SN2 reaction to form the target nitrile.[7][8]

Experimental Workflow

Caption: Workflow for the synthesis via benzylic bromination and cyanation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide

-

A solution of 3-fluoro-5-(trifluoromethyl)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) is prepared.

-

The mixture is heated to reflux and irradiated with a UV lamp or incandescent light to initiate the radical reaction.

-

The reaction is monitored by GC or TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.

Step 2: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide

-

To a solution of the crude 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO or acetone, sodium cyanide (1.2 eq) is added.

-

The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to accelerate the reaction.

-

The progress of the reaction is monitored by TLC or GC.

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Causality and Optimization

-

Radical Initiator: The use of a radical initiator is crucial for the homolytic cleavage of the N-Br bond in NBS, which generates the bromine radical necessary for the chain reaction.

-

Solvent Choice for Cyanation: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

-

Phase Transfer Catalysis: In some cases, a phase transfer catalyst can be employed in the cyanation step to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt, particularly in biphasic systems.

Comparative Analysis and Data Summary

| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Benzyl Bromide Cyanation |

| Starting Material | 3-Fluoro-5-(trifluoromethyl)aniline | 3-Fluoro-5-(trifluoromethyl)toluene |

| Key Reagents | NaNO₂, HCl, CuCN | NBS, AIBN, NaCN |

| Number of Steps | 1 (from aniline) | 2 (from toluene) |

| Typical Yields | Moderate to Good | Good to Excellent |

| Scalability | Can be challenging due to the handling of diazonium salts and cyanide | Generally more straightforward to scale up |

| Safety Considerations | Unstable diazonium intermediates (potential explosion hazard), toxic cyanide salts and HCN gas | Lachrymatory benzyl bromide intermediate, toxic cyanide salts |

Conclusion

Both the Sandmeyer reaction of 3-Fluoro-5-(trifluoromethyl)aniline and the cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl bromide represent viable and effective strategies for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The choice of pathway will often depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific safety infrastructure available to the research team. For laboratory-scale synthesis, the benzylic bromination and subsequent cyanation often offer a more direct and higher-yielding route, provided the toluene starting material is accessible. The Sandmeyer reaction, while potentially lower-yielding and requiring careful temperature control, is a powerful tool for converting anilines, which may be more readily available in certain contexts. Both methods underscore the fundamental principles of aromatic and substitution chemistry, providing researchers with reliable protocols for accessing this valuable fluorinated building block.

References

-

PrepChem.com. Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Trifluorotoluene - Wikipedia. Available at: [Link]

-

PrepChem.com. Synthesis of benzyl bromide. Available at: [Link]

-

DTIC. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]

- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

- Google Patents. CN100344605C - Preparation method of 3-fluoro-5-nitro trifluor toluene.

-

Organic Syntheses. 2-PHENYLBUTYRONITRILE. Available at: [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Google Patents. US7595417B2 - Cyanation of aromatic halides.

-

ACS Publications. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development. Available at: [Link]

-

Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Available at: [Link]

-

Oakwood Chemical. 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Available at: [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

PMC - NIH. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Available at: [Link]

-

ResearchGate. No cyanation of benzyl bromide in the absence of Cu. Available at: [Link]

- Google Patents. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

PMC - PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

Sources

- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 8. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

Spectroscopic data of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Authored by: A Senior Application Scientist

Abstract

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing fluorine and trifluoromethyl groups, imparts distinct chemical and biological properties that are of high interest to researchers. Accurate and comprehensive structural elucidation is paramount for its application in drug development and materials science. This guide provides a detailed predictive analysis of the spectroscopic data for this compound, offering a foundational framework for its identification, purity assessment, and quality control. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the underlying chemical principles and providing standardized protocols for data acquisition.

Introduction: The Significance of Spectroscopic Verification

In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. For a molecule like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Molecular Formula: C₉H₅F₄N, Molecular Weight: 203.14 g/mol [1]), its utility as a synthetic intermediate hinges on the precise placement of the fluoro, trifluoromethyl, and cyanomethyl groups on the benzene ring. These substituents dramatically influence the molecule's electronic environment, reactivity, and ultimately, its interaction with biological targets.

Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure at an atomic level. Each method offers a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the connectivity and chemical environment of hydrogen, carbon, and fluorine atoms.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

This guide synthesizes established principles of spectroscopy and comparative data from analogous structures to build a robust predictive model for the spectral characteristics of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Molecular Structure and Analytical Workflow

The logical workflow for confirming the structure of a newly synthesized batch of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile integrates multiple spectroscopic techniques. This ensures that the identity and purity are validated through orthogonal methods, a core principle of analytical trustworthiness.

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the benzylic protons (-CH₂CN) and the three aromatic protons. The electron-withdrawing nature of the F, CF₃, and CN groups will shift all protons downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H₂ | ~7.65 | s (broad) or d | JH-F ≈ 5-8 Hz |

| H₄ | ~7.50 | s (broad) or d | JH-F ≈ 5-8 Hz |

| H₆ | ~7.45 | s (broad) | - |

| -CH₂- | ~3.80 | s | - |

Causality and Insights:

-

The aromatic protons will appear as complex multiplets or, more likely, as broadened singlets or doublets due to unresolved long-range couplings with both the single fluorine atom and the CF₃ group. The precise pattern depends on the magnitude of the respective nJH-F coupling constants.

-

The methylene (-CH₂-) protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, shifting them downfield to approximately 3.80 ppm. They are expected to appear as a sharp singlet as they are too distant for significant coupling with the fluorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all nine unique carbon atoms. A key feature will be the large, one-bond coupling between C3 and the fluorine atom (¹JC-F) and the characteristic quartet for the CF₃ carbon due to coupling with its three attached fluorine atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C1 | ~133 | m | - |

| C2 | ~118 | d | JC-F ≈ 3-5 Hz |

| C3 | ~162 | d | ¹JC-F ≈ 250 Hz |

| C4 | ~115 | d | JC-F ≈ 20-25 Hz |

| C5 | ~132 | q | JC-F ≈ 30-35 Hz |

| C6 | ~125 | m | - |

| -CH₂- | ~23 | t | JC-F ≈ 3-5 Hz |

| -CN | ~116 | s | - |

| -CF₃ | ~123 | q | ¹JC-F ≈ 272 Hz |

Causality and Insights:

-

C3-F Coupling: The carbon directly attached to the fluorine (C3) will exhibit a very large doublet splitting (¹JC-F), typically around 250 Hz, which is a definitive indicator of a C-F bond.

-

CF₃ Carbon: The trifluoromethyl carbon will appear as a sharp quartet (q) due to coupling with the three fluorine atoms (¹JC-F ≈ 272 Hz). Its chemical shift is also highly characteristic.

-

Other Couplings: Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings will be observed for other carbons in the ring, providing further structural confirmation.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds.[2] It directly probes the fluorine environments, providing unambiguous confirmation of the fluorine-containing moieties.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-F | ~ -110 | m |

| -CF ₃ | ~ -63 | s |

Causality and Insights:

-

Two Distinct Signals: The spectrum will show two distinct signals, confirming the presence of two different fluorine environments.

-

Aromatic Fluorine (Ar-F): The single fluorine on the aromatic ring is expected to appear around -110 ppm. It will likely be a complex multiplet due to couplings with the nearby aromatic protons (H2 and H4).

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a sharp singlet around -63 ppm. The signal is a singlet because there are no adjacent protons or other fluorine atoms close enough for significant coupling. This signal is a powerful fingerprint for the Ar-CF₃ moiety.[2]

Protocol: Standard NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the respective nuclei probes (¹H, ¹³C, ¹⁹F). Lock the field using the deuterium signal from the solvent.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. A spectral width of ~15 ppm centered around 5 ppm is typical.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is required to achieve a good signal-to-noise ratio.

-

¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This nucleus is highly sensitive. A spectral width of ~250 ppm centered around -100 ppm is a good starting point.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The presence of the nitrile group (C≡N) provides a particularly sharp and unmistakable absorption band.

Predicted Key IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Weak |

| Nitrile (C≡N) Stretch | 2260 - 2240 | Sharp, Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch (Aromatic) | 1280 - 1200 | Strong |

| C-F Stretch (-CF₃) | 1350 - 1100 | Very Strong, Broad |

Causality and Insights:

-

Nitrile Stretch: The C≡N triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, it typically appears in the 2240-2220 cm⁻¹ region.[3] Its presence is a strong confirmation of the nitrile functionality.

-

C-F Stretches: The spectrum will be dominated by very strong C-F stretching vibrations between 1350 and 1100 cm⁻¹, characteristic of the CF₃ group and the aromatic C-F bond.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which helps piece together its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 203 | [M]⁺ | Molecular ion peak. Confirms the molecular weight. |

| 184 | [M - F]⁺ | Loss of a fluorine atom from the CF₃ group. |

| 177 | [M - CN]⁺ | Loss of the nitrile radical. |

| 134 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 126 | [C₇H₃FN]⁺ | Fragment corresponding to fluorobenzonitrile cation after benzylic cleavage. |

Causality and Insights:

-

Molecular Ion: The appearance of a peak at m/z = 203 confirms the molecular formula C₉H₅F₄N. High-resolution mass spectrometry (HRMS) can further confirm this by providing a mass accurate to several decimal places.

-

Fragmentation Pattern: The molecule is expected to fragment at the benzylic position, which is a common fragmentation pathway for such compounds. The loss of stable radicals like ·CF₃ is also a highly probable event.

Caption: Predicted major fragmentation pathways.

Conclusion

The structural confirmation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile relies on a synergistic application of modern spectroscopic techniques. The predicted data presented in this guide provides a robust analytical benchmark for researchers. Key identifying features include: the distinct three-proton system in the ¹H NMR; the large ¹JC-F couplings and characteristic quartet of the CF₃ group in the ¹³C NMR; the two unique signals in the ¹⁹F NMR spectrum; a sharp C≡N stretch around 2250 cm⁻¹ in the IR spectrum; and a molecular ion peak at m/z 203 in the mass spectrum. Together, these spectral signatures create a unique fingerprint, enabling scientists to proceed with confidence in their synthetic and developmental research.

References

- BenchChem (2025). A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles.

-

PubChem (2026). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubMed (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). National Library of Medicine. Available at: [Link]

-

NIST (2023). 3-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, presents a rich and complex NMR landscape. Understanding the intricacies of its ¹H, ¹³C, and ¹⁹F NMR spectra is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond a simple listing of spectral data, offering insights into the causal relationships between the molecule's electronic structure and its NMR characteristics, thereby empowering researchers to interpret their own data with confidence.

Introduction: The Significance of Fluorinated Phenylacetonitriles

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[2] Its phenylacetonitrile core is a common scaffold in pharmaceuticals, and the strategic placement of the fluoro and trifluoromethyl groups allows for fine-tuning of molecular properties. Accurate and detailed structural analysis via NMR spectroscopy is therefore a critical step in the development of novel therapeutics derived from this compound.

Predicted NMR Spectral Parameters: A Foundation for Analysis

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile are numbered as follows:

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of all signals, especially in the complex aromatic region, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which aromatic protons are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C nuclei over two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming long-range couplings.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY can provide information about through-space proximity between protons and fluorine atoms, which can be useful for conformational analysis.

Conclusion

The NMR analysis of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a multifaceted task that requires a systematic approach. By combining one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional correlation experiments, a complete and unambiguous structural assignment can be achieved. The predicted spectral data and interpretation guidelines provided in this document serve as a robust starting point for researchers working with this important fluorinated building block. A thorough understanding of its NMR characteristics is essential for ensuring the quality and integrity of downstream synthetic products and for advancing the development of novel pharmaceuticals and agrochemicals.

References

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Supporting Information for a relevant chemical synthesis paper.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)phenylacetone(21906-39-8) 1H NMR spectrum.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-(TRIFLUOROMETHOXY)PHENYLACETONITRILE(108307-56-8) 1H NMR spectrum.

- Levy, G. C. (1973). Chemical suppression of long range 13C-1H coupling in 13C n.m.r. spectra.

- Pardi, A., Walker, G. T., Rapoport, H., & Wider, G. (1988). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 110(25), 8494-8501.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Supporting Information for a relevant chemical synthesis paper.

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.

- Matrix Scientific. (n.d.). 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile.

- NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene.

- Ghorbani, F., & Krische, M. J. (2020). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.

- Sherry, A. D., & Wu, Y. (2013). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 17(2), 167-174.

- Ghorbani, F., & Krische, M. J. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry.

- Prosser, R. S., Lu, S., & Hwang, J. S. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 48(3), 155-165.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.

- Supporting Information for a relevant chemical synthesis paper.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%.

- R. Discovery. (2025, November 25). Fluorocarbyne Insertion into Benzene Skeletons.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile 98%.

- Pozo, C., et al. (2021). Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines.

Sources

An In-depth Technical Guide to the Infrared Spectrum of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As a molecule featuring a diverse array of functional groups—including a nitrile, a substituted aromatic ring, a fluoro group, and a trifluoromethyl group—its infrared spectrum presents a rich tapestry of vibrational data. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectral characteristics, a detailed experimental protocol for data acquisition, and an in-depth interpretation of its primary absorption bands. The guide emphasizes the causality behind spectral features, ensuring a robust framework for structural elucidation, quality control, and reaction monitoring.

Introduction: The Molecular Context

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (C₉H₅F₄N) is a substituted aromatic nitrile of significant interest in synthetic chemistry. The strategic placement of electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) moiety—on the phenyl ring profoundly influences the molecule's electronic properties and reactivity. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] For a complex molecule like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, the IR spectrum is a critical tool for confirming its identity, assessing purity, and tracking its transformation in chemical reactions. This guide will deconstruct the predicted IR spectrum, assigning characteristic absorption bands to their corresponding functional groups and vibrational modes.

Fundamentals of Infrared Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational state. An FTIR spectrometer measures this absorption of light as a function of frequency (typically expressed as wavenumber, cm⁻¹).

The resulting spectrum is broadly divided into two regions:

-

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., C≡N, C-H, C=C). These bands are highly characteristic and are the primary focus for structural identification.

-

Fingerprint Region (below 1500 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending modes and skeletal vibrations involving many atoms across the molecule. While difficult to interpret from first principles, the unique pattern in this region serves as a highly specific fingerprint for a particular compound.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a robust method for obtaining the FTIR spectrum of a liquid sample such as 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile using a modern FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, minimal sample preparation, and ease of cleaning.[2]

Step-by-Step Methodology

-

Instrument Preparation:

-

Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes to ensure thermal equilibrium and minimize drift.

-

Purge the sample compartment with dry air or nitrogen gas to reduce atmospheric interference from water vapor (broad bands ~3700-3400 cm⁻¹ and sharp rotational lines ~1800-1400 cm⁻¹) and carbon dioxide (sharp bands ~2360 cm⁻¹).

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) using a non-abrasive wipe, such as a lint-free tissue.

-

Perform a "monitor scan" to verify the crystal is clean; the resulting spectrum should be a flat line with no significant absorption peaks.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum.[3] This critical step measures the ambient environment (instrument optics, atmosphere) and is automatically subtracted from the sample spectrum to isolate the sample's absorbance. A typical background scan involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application and Analysis:

-

Place a single drop of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

-

If using a pressure clamp, lower the anvil to ensure firm contact between the liquid sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-64 scans).[1] The instrument software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Remove the sample from the ATR crystal using a soft, non-abrasive wipe.

-

Clean the crystal thoroughly with a suitable solvent as described in Step 2 to prepare for the next measurement.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Spectral Interpretation and Peak Assignment